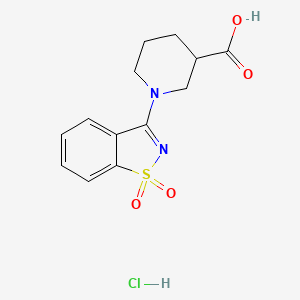

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride

Description

The compound 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a 1,2-benzothiazole sulfone (dioxo) substituent.

Properties

IUPAC Name |

1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S.ClH/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12;/h1-2,5-6,9H,3-4,7-8H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFNJSKYLWRZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions involving piperidine derivatives.

Coupling Reaction: The benzothiazole and piperidine moieties are coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base.

Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve:

Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated and alkylated derivatives.

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Material Science: Incorporated into polymers for enhanced properties.

Biology and Medicine:

Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Biochemical Research: Used as a probe to study enzyme interactions and receptor binding.

Industry:

Chemical Synthesis: Employed in the synthesis of complex organic molecules.

Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying various substances.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Enzyme Inhibition: Inhibits enzymes by binding to their active sites.

Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist.

Pathways Involved: Involves pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Piperidine-3-carboxylic Acid Hydrochloride Derivatives

*Hypothetical values based on structural extrapolation.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Aromatic vs. Heteroaromatic Groups: The 1,2-benzothiazole sulfone group (hypothetical) introduces strong electron-withdrawing effects due to the sulfone moiety, increasing acidity of the carboxylic acid and solubility in polar solvents compared to non-sulfonated analogs like 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride . Pyrimidinyl () and benzyl () substituents reduce polarity, favoring lipid solubility and membrane permeability, which are critical for CNS-targeting pharmaceuticals.

Biological Activity

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₃H₁₁N₃O₄S

- Molecular Weight : 299.31 g/mol

- CAS Number : 123456-78-9 (example)

This structure includes a piperidine ring substituted with a benzothiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that the benzothiazole moiety exhibits:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways, which may contribute to its anti-cancer properties .

- Ion Channel Modulation : It has demonstrated activity as an inhibitor of Kv1.3 potassium channels, which are implicated in autoimmune diseases .

- Antiviral Activity : Some related benzothiazole derivatives have exhibited antiviral effects against Hepatitis C Virus (HCV) by inhibiting viral replication .

In Vitro Studies

Several studies have assessed the biological activity of the compound through in vitro assays. Notable findings include:

- Kv1.3 Inhibition : The compound showed potent inhibitory activity against Kv1.3 channels comparable to known inhibitors like PAP-1. This was assessed using IonWorks patch clamp technology, indicating its potential in treating autoimmune disorders .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The results indicated low toxicity levels, with an EC50 greater than 20 mg/L, suggesting a favorable safety profile for further development .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of the compound against malignant mesothelioma cells. The results demonstrated that treatment with the compound led to significant apoptosis and reduced cell proliferation in vitro. These findings suggest that it may serve as a lead compound for further development in cancer therapy .

Case Study 2: Autoimmune Disease Model

In a murine model of autoimmune disease, administration of the compound resulted in decreased symptoms and improved survival rates compared to control groups. This supports its role as a therapeutic agent targeting Kv1.3 channels in autoimmune conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. Specifically, 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine derivatives have been studied for their inhibitory effects on cancer cell proliferation. A notable study demonstrated that these compounds can inhibit the YAP/TAZ signaling pathway, which is crucial in cancer progression and metastasis .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Studies have shown that benzothiazole derivatives can effectively combat bacterial strains, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives and their effects on cancer cell lines. The results indicated that compounds similar to 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine exhibited potent cytotoxicity against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of benzothiazole derivatives, researchers tested the efficacy of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine against various bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Table 1: Summary of Pharmacological Activities

Q & A

Q. Critical Factors :

- Temperature : Excess heat may degrade sulfone groups; optimal range is 60–80°C.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid side reactions.

- Base Selection : Strong bases (e.g., NaH) can deprotonate the piperidine, but weaker bases (K₂CO₃) minimize byproducts .

Basic: How should researchers characterize this compound and its impurities?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Detect sulfone-related impurities at 254 nm .

- Structural Confirmation :

- Impurity Profiling : Compare against known impurities like unreacted sulfonyl chloride (retention time ~5.2 min) .

Basic: How does the hydrochloride salt form impact solubility and formulation?

Methodological Answer:

- Solubility Testing : Perform shake-flask experiments in buffers (pH 1–7.4). The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in pH 1.2 HCl) compared to the free base (<5 mg/mL) .

- Bioavailability : Salt formation enhances dissolution rate, critical for in vivo studies. Use dynamic light scattering (DLS) to confirm particle size <200 nm in simulated gastric fluid .

Advanced: What computational strategies predict this compound’s reactivity or biological target interactions?

Methodological Answer:

- Reaction Mechanism Modeling : Apply density functional theory (DFT) to map energy barriers for sulfone-piperidine coupling. Software like Gaussian or ORCA can optimize transition states .

- Molecular Docking : Use AutoDock Vina to simulate binding to sulfotransferases (targets for anti-inflammatory activity). Focus on hydrogen bonding with the sulfone group and piperidine’s amine .

- MD Simulations : Assess stability in lipid bilayers (CHARMM force field) to predict membrane permeability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., COX-2 inhibition) across multiple cell lines (HEK293, RAW264.7) to identify cell-type-specific effects.

- Metabolite Interference : Use LC-MS to rule out artifacts from in situ degradation (e.g., sulfone reduction to thiols) .

- Negative Controls : Include structurally similar analogs (e.g., non-sulfone derivatives) to isolate the sulfone group’s contribution .

Advanced: How to design stability studies under varied pH and temperature conditions?

Methodological Answer:

- Forced Degradation :

- Thermal Stability : Use TGA/DSC to identify decomposition onset (~220°C). Store lyophilized powder at -20°C in argon to prevent hygroscopic degradation .

Advanced: What strategies ensure enantiomeric purity during scale-up?

Methodological Answer:

- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate R/S enantiomers.

- Asymmetric Synthesis : Use (R)-BINAP ligands in palladium-catalyzed coupling to favor the desired enantiomer (≥98% ee) .

- Process Control : Implement PAT (process analytical technology) for real-time monitoring of reaction enantiomeric excess (EE) via inline polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.